molecular formula C24H36O4 B132814 4,5-Dihydromedroxyprogesterone acetate CAS No. 69688-15-9

4,5-Dihydromedroxyprogesterone acetate

Cat. No.: B132814
CAS No.: 69688-15-9
M. Wt: 388.5 g/mol
InChI Key: WUGYQVQMQZFLHU-ACWFTSFSSA-N
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Description

4,5-Dihydromedroxyprogesterone acetate is a synthetic steroid molecule derived from progesteroneThis compound is often studied for its potential biological activities and is a byproduct during the production of medroxyprogesterone acetate .

Mechanism of Action

Target of Action

The primary target of 4,5-Dihydromedroxyprogesterone acetate, also known as Medroxyprogesterone acetate (MPA), is the progesterone receptor . This receptor is the biological target of progesterone, a hormone involved in the menstrual cycle and pregnancy .

Mode of Action

MPA is an artificial progestogen that activates the progesterone receptor . It transforms a proliferative endometrium into a secretory endometrium . When administered with conjugated estrogens, MPA reduces the incidence of endometrial hyperplasia and the risk of adenocarcinoma .

Biochemical Pathways

Due to its progestogenic activity, mpa decreases the body’s release of gonadotropins and can suppress sex hormone levels .

Pharmacokinetics

The pharmacokinetics of MPA were determined in 20 postmenopausal women following a single-dose administration of eight MPA 2.5 mg tablets or a single administration of two MPA 10 mg tablets under fasting conditions . The bioavailability of MPA when taken orally is approximately 100% .

Result of Action

The most common use of MPA is as a long-acting progestogen-only injectable contraceptive to prevent pregnancy in women . It is also used to treat endometriosis, abnormal uterine bleeding, paraphilia, and certain types of cancer . Common side effects include menstrual disturbances such as absence of periods, abdominal pain, and headaches .

Action Environment

Depending on the climatic zone conditions of the destination country for product use, MPA injectables are at risk of exposure to adverse transport and storage conditions . More impurities were generated under acidic, basic, light, and oxidative forced degradation conditions relative to thermal degradation . Thermal exposure is the most likely adverse condition to be experienced by these products .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4,5-Dihydromedroxyprogesterone acetate are largely determined by its interactions with various biomolecules. It is primarily metabolized by the Cytochrome P450 3A4 (CYP3A4) enzyme . The metabolism of this compound involves multiple steps such as the disappearance of the parent drug from an incubation mixture .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been associated with an immunosuppressive phenotype, an increase in CD4+CCR5+ T cells, and alterations to growth factors . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound is primarily metabolized by the Cytochrome P450 3A4 (CYP3A4) enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as Cytochrome P450 3A4 (CYP3A4) and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydromedroxyprogesterone acetate involves several steps, starting from progesteroneThe reaction conditions typically involve the use of reagents such as acetic anhydride and catalysts like pyridine .

Industrial Production Methods

Industrial production methods for this compound are similar to those used for medroxyprogesterone acetate. These methods involve large-scale chemical synthesis with stringent control over reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydromedroxyprogesterone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can lead to the formation of more oxidized steroids, while reduction can yield alcohol derivatives .

Scientific Research Applications

Contraceptive Use

DMPA is primarily recognized for its role as a long-acting injectable contraceptive. Administered intramuscularly, it provides effective pregnancy prevention for approximately 12 weeks. The mechanism involves inhibition of gonadotropin production, thereby preventing ovulation and altering the endometrial lining to reduce the likelihood of implantation .

Advantages of DMPA in Contraception:

  • High efficacy in preventing pregnancy.
  • Reduced risk of endometrial cancer due to its progestogenic effects.
  • Minimal drug interactions compared to other hormonal contraceptives .

Menopausal Hormone Therapy

DMPA is also employed in menopausal hormone therapy, particularly to manage symptoms such as hot flashes and vaginal atrophy. It is often combined with estrogen to mitigate the risk of endometrial hyperplasia that can arise from unopposed estrogen therapy in women with intact uteri .

Treatment of Gynecological Disorders

DMPA is indicated for various gynecological conditions:

  • Endometriosis: It alleviates pain and reduces the size of endometrial lesions .
  • Abnormal Uterine Bleeding: DMPA helps regulate menstrual cycles and manage abnormal bleeding due to hormonal imbalances .
  • Secondary Amenorrhea: It assists in restoring menstrual cycles in women who have missed periods due to hormonal issues .

Oncological Applications

Recent studies have suggested that DMPA may have protective effects against certain types of cancers, particularly epithelial ovarian cancer (EOC). A multicenter case-control study indicated that women using DMPA had a 39% reduced risk of developing EOC, with a more significant reduction observed in long-term users . Additionally, DMPA is used in palliative care for hormone-dependent cancers such as breast and endometrial cancer due to its ability to inhibit tumor growth by acting on hormone receptors .

Transgender Healthcare

DMPA's progestogenic properties make it a valuable component in feminizing hormone therapy for transgender women. It helps develop secondary sexual characteristics while also providing antiandrogenic effects, which can be beneficial during gender transition .

Case Study: EOC Risk Reduction

In a significant study involving 330 patients with EOC and 982 controls, researchers found that prolonged use of DMPA resulted in an odds ratio (OR) of 0.61 for EOC risk reduction. The protective effect was even more pronounced with usage beyond three years (OR 0.17) .

Pharmacokinetics and Safety Studies

Forced degradation studies on DMPA formulations have highlighted potential impurities arising from adverse storage conditions. These studies are crucial for ensuring the safety and efficacy of DMPA products used globally, especially in tropical climates where storage conditions can vary significantly .

Environmental Considerations

The environmental impact of synthetic hormones like DMPA has been a growing concern. Studies show that even trace amounts can disrupt endocrine functions in aquatic organisms. Research into the biodegradability and environmental fate of progestogens is essential for assessing their ecological risks .

Biological Activity

4,5-Dihydromedroxyprogesterone acetate (DMPA) is a derivative of medroxyprogesterone acetate (MPA), a synthetic progestin used in various therapeutic applications such as contraception and hormone replacement therapy. Understanding the biological activity of this compound is crucial for evaluating its efficacy and safety profile in clinical settings.

This compound exerts its effects primarily through the activation of the progesterone receptor (PR). This interaction leads to a cascade of biological responses, including:

  • Inhibition of Gonadotropin Production : DMPA prevents follicular maturation and ovulation by inhibiting gonadotropin release from the pituitary gland, which is critical for its contraceptive efficacy .
  • Endometrial Effects : The compound induces changes in the endometrial lining, making it less suitable for implantation, thus contributing to its contraceptive action .
  • Apoptosis Induction : In cancer cell lines, DMPA has been shown to induce p53-dependent apoptosis, suggesting potential therapeutic applications in hormone-dependent cancers .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by:

  • Absorption : The bioavailability varies significantly based on the formulation. For instance, intramuscular injections can lead to prolonged serum levels compared to oral administration .
  • Half-life : Depending on the route of administration, the half-life can range from 40 hours for oral tablets to longer durations for injectable forms .
  • Metabolism : DMPA undergoes extensive hepatic metabolism, with major metabolites including 6-beta and 2-beta hydroxylated forms. These metabolites may have distinct biological activities that contribute to the overall effects of DMPA .

Table 1: Summary of Biological Activities

Activity Description References
Gonadotropin InhibitionPrevents ovulation by inhibiting gonadotropin release ,
Endometrial ThinningAlters endometrial morphology to prevent implantation ,
Apoptosis in Cancer CellsInduces apoptosis via p53 pathway in hormone-sensitive cancers
Metabolic EffectsAlters lipid profiles and may influence bone density ,

Case Study: Contraceptive Efficacy

In clinical trials assessing the efficacy of DMPA as a contraceptive method, it demonstrated a failure rate of approximately 0.2% with perfect use. This high efficacy is attributed to its prolonged action and ability to suppress ovulation effectively .

Case Study: Hormone Replacement Therapy

The Women's Health Initiative study highlighted the risks associated with combined hormone therapy involving MPA. While it offered benefits such as reduced risk of endometrial cancer, it was also associated with increased risks of breast cancer and cardiovascular events when combined with estrogens . This underscores the importance of understanding individual components like DMPA in therapeutic contexts.

Safety Profile and Adverse Effects

Long-term use of DMPA has been associated with several adverse effects:

  • Bone Density Reduction : Prolonged use can lead to decreased bone mineral density, raising concerns about osteoporosis risk in users .
  • Cardiovascular Risks : Increased incidence of thromboembolic events has been noted, particularly in postmenopausal women using combined hormone therapies .
  • Psychological Effects : Some studies suggest potential mood alterations associated with progestin use, necessitating further investigation into mental health outcomes .

Properties

IUPAC Name

[(5S,6S,8R,9S,10S,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h14,18-21H,6-13H2,1-5H3/t14-,18+,19-,20-,21-,22+,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGYQVQMQZFLHU-ACWFTSFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4([C@H]1CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69688-15-9
Record name 4,5-Dihydromedroxyprogesterone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069688159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6aplha-Methyl-3,20-dioxopregnan-17-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,5-DIHYDROMEDROXYPROGESTERONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30R4R25OEY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the purpose of the research described in the abstract?

A1: The research focuses on developing a reliable and efficient method to quantify 4,5-dihydromedroxyprogesterone acetate, specifically when present as an impurity in medroxyprogesterone acetate and its tablet formulations []. This is crucial for quality control purposes in pharmaceutical manufacturing.

Q2: What analytical technique was employed in the study, and what were the key findings?

A2: The researchers used High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound []. They achieved a linear calibration curve for the compound in a specific concentration range (2-50 μg/mL) and demonstrated high recovery rates (99.2%) from both pure drug substance and tablet formulations []. This suggests the method is accurate and suitable for its intended purpose.

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